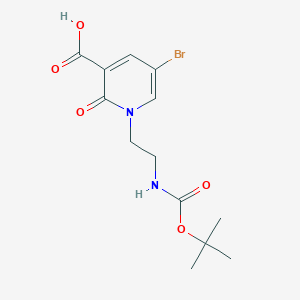

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descripción

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core substituted with a bromine atom at position 5, a carboxylic acid group at position 3, and a 2-oxo moiety. The nitrogen atom at position 1 is functionalized with a 2-((tert-butoxycarbonyl)amino)ethyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions for further synthetic modifications . This compound is likely utilized in pharmaceutical and organic synthesis as a building block for bioactive molecules, leveraging its reactive carboxylic acid and protected amine for sequential derivatization.

Propiedades

IUPAC Name |

5-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)15-4-5-16-7-8(14)6-9(10(16)17)11(18)19/h6-7H,4-5H2,1-3H3,(H,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJCBZUGXPEUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=C(C1=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance.

Synthesis

The compound can be synthesized through various methods, including the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate as a precursor. The synthesis typically involves a multi-step process that includes the formation of the dihydropyridine core and subsequent functionalization to introduce the bromine and tert-butoxycarbonyl groups. The final product is often purified using flash column chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase Inhibition : Similar to AChE, butyrylcholinesterase (BuChE) is another target for inhibition. Compounds that inhibit BuChE can have therapeutic implications in managing cholinergic dysfunction.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

- A study on derivatives of dihydropyridine highlighted their potential as AChE inhibitors with varying degrees of potency. For instance, certain analogues demonstrated IC50 values in the low micromolar range, indicating effective inhibition .

- Another investigation into the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions could enhance AChE and BuChE inhibition .

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromo... | Acetylcholinesterase | 0.038 | Competitive inhibition |

| 5-Bromo... | Butyrylcholinesterase | 0.045 | Competitive inhibition |

| Related Analogue 1 | Acetylcholinesterase | 0.030 | Non-competitive inhibition |

| Related Analogue 2 | Butyrylcholinesterase | 0.050 | Mixed-type inhibition |

Comparación Con Compuestos Similares

5-Bromo-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 101384-63-8)

- Structure: A benzyl group replaces the Boc-aminoethyl substituent.

- The molecular mass is 308.13 g/mol, lighter than the Boc-aminoethyl derivative due to the absence of the Boc group .

- Applications : Likely used in metal-catalyzed coupling reactions due to the stability of the benzyl group.

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Structure : A methyl group is attached to position 1.

- Properties : With a molecular mass of 232.03 g/mol, this simpler derivative exhibits higher solubility in polar solvents but lacks functional handles for further modification. The absence of a protective group limits its utility in multi-step syntheses .

5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 2138236-26-5)

- Structure: Features a tert-butoxy carbonyl ethyl group instead of Boc-aminoethyl.

- Properties: The tert-butoxy carbonyl group introduces steric bulk similar to the Boc group but lacks an amine, limiting its role in peptide coupling. Molecular mass is 330.18 g/mol (estimated), slightly higher than the Boc-aminoethyl variant .

Saturation and Core Modifications

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid (CAS 2169408-36-8)

- Structure : The dihydropyridine ring is fully saturated (tetrahydropyridine), with a Boc group directly attached to nitrogen.

- Properties : Saturation reduces aromaticity, altering electronic properties and reactivity. The molecular mass is 306.15 g/mol, comparable to the target compound. The saturated core may enhance stability against oxidation but reduce π-π stacking interactions in biological targets .

Unsubstituted Analog

5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 104612-36-4)

- Structure : Lacks substituents at position 1.

- Properties : With a molecular mass of 218.00 g/mol, this base structure is more polar and reactive, serving as a precursor for introducing diverse substituents. Its simplicity makes it a versatile intermediate in heterocyclic chemistry .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Mass (g/mol) | Key Substituent at Position 1 | Applications |

|---|---|---|---|---|---|

| 5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Not Available | C₁₃H₁₈BrN₂O₅ | ~363.20 (estimated) | 2-((tert-Butoxycarbonyl)amino)ethyl | Peptide synthesis, drug intermediates |

| 5-Bromo-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 101384-63-8 | C₁₃H₁₀BrNO₃ | 308.13 | Benzyl | Cross-coupling reactions |

| 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Not Available | C₇H₆BrNO₃ | 232.03 | Methyl | Precursor for small-molecule derivatives |

| 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 2138236-26-5 | C₁₂H₁₅BrNO₅ | 330.18 (estimated) | 2-(tert-Butoxy)-2-oxoethyl | Ester-based protecting group strategies |

| 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid | 2169408-36-8 | C₁₁H₁₆BrNO₄ | 306.15 | tert-Butoxycarbonyl (directly on nitrogen) | Saturated ring systems in drug design |

| 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 104612-36-4 | C₆H₄BrNO₃ | 218.00 | None | Building block for heterocyclic synthesis |

Research Findings and Functional Insights

- Reactivity: The Boc-aminoethyl substituent in the target compound enables orthogonal protection strategies, allowing sequential deprotection of the amine and activation of the carboxylic acid for amide bond formation .

- Solubility: Compounds with bulky substituents (e.g., benzyl, Boc-aminoethyl) exhibit lower aqueous solubility but improved organic-phase compatibility, critical for reactions in non-polar solvents .

- Biological Relevance : The dihydropyridine core is associated with calcium channel modulation in pharmaceuticals, though substituent choice dictates target specificity. For example, benzyl derivatives may interact with hydrophobic enzyme pockets, while Boc-protected amines are inert until deprotected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.